

2-Methyl-6-nitroquinolin-4-amine CAS number 99185-71-4

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Compound of Interest

Compound Name: 2-Methyl-6-nitroquinolin-4-amine

Cat. No.: B185003

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An In-depth Technical Guide to **2-Methyl-6-nitroquinolin-4-amine** (CAS Number: 99185-71-4)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available public information on **2-Methyl-6-nitroquinolin-4-amine**. It is important to note that while data on its chemical properties and safety are available, specific, peer-reviewed research detailing its biological activity, mechanism of action, and experimental protocols is limited. The information regarding its potential biological role is inferred from studies on structurally related quinoline compounds.

Core Compound Properties

2-Methyl-6-nitroquinolin-4-amine is a heterocyclic organic compound belonging to the quinoline family. Its structure, featuring a nitro group and an amine substituent, makes it a subject of interest in medicinal chemistry, particularly as a scaffold for the synthesis of potential therapeutic agents.^[1]

Chemical Data Summary

The known quantitative data for **2-Methyl-6-nitroquinolin-4-amine** is summarized in the table below.

Property	Value	Source(s)
CAS Number	99185-71-4	[1]
Molecular Formula	C ₁₀ H ₉ N ₃ O ₂	[1]
Molecular Weight	203.20 g/mol	[1]
Boiling Point	420.51°C at 760 mmHg (Predicted)	[1]
Purity	Typically ≥95% (Commercial)	[2]

Safety and Handling

Commercial safety data indicates that **2-Methyl-6-nitroquinolin-4-amine** should be handled with care. It is classified with the signal word "Warning" and may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Store in a cool, dry, well-ventilated area away from incompatible substances.

Synthesis Protocols

While a specific, published synthesis protocol for **2-Methyl-6-nitroquinolin-4-amine** is not readily available, a plausible synthetic route can be hypothesized based on established quinoline chemistry. A common method would involve the synthesis of a precursor, 2-methyl-6-nitroquinoline, followed by chlorination and subsequent nucleophilic aromatic substitution (S_NAr) to introduce the amine group at the 4-position.

Experimental Protocol: Synthesis of 2-Methyl-6-nitroquinoline (Precursor)

A published method for synthesizing the precursor, 2-methyl-6-nitroquinoline, utilizes the Doebner-von Miller reaction.[3] This protocol has been enhanced by the use of a nanoparticle catalyst to improve yield.

Materials:

- 4-nitroaniline (1.5 g, 11 mmol)
- Concentrated Hydrochloric Acid (HCl)
- Crotonaldehyde (0.95 g, 14 mmol)
- 11 N Sodium Hydroxide (NaOH) solution
- Methanol
- Fe₃O₄@SiO₂ nanoparticles (optional, as catalyst)[3]

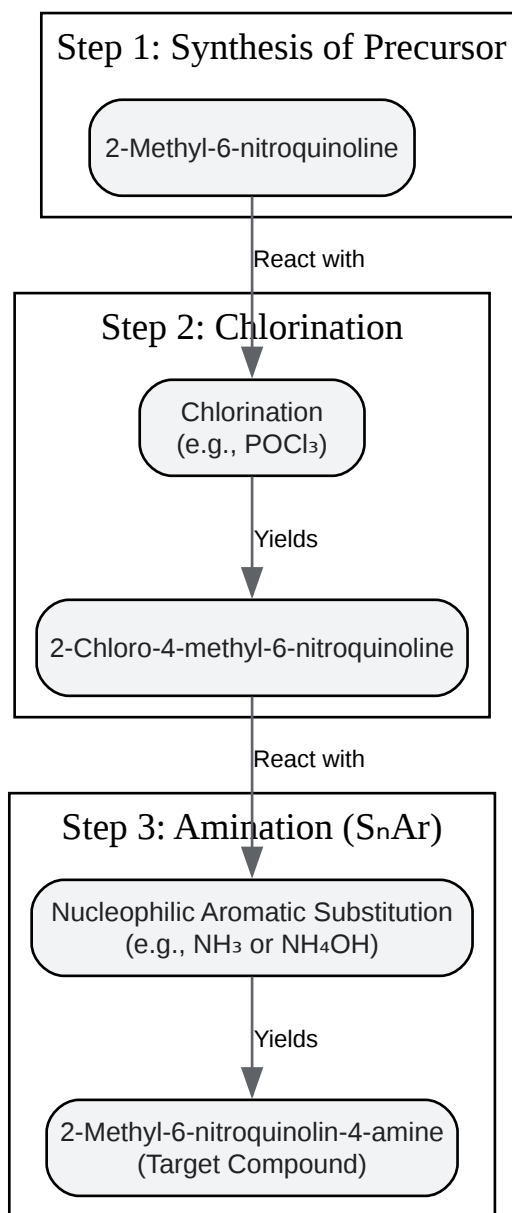
Procedure:

- Dissolve 1.5 g of 4-nitroaniline in concentrated HCl in a round-bottom flask equipped with a reflux condenser.
- Heat the mixture to reflux at 105°C.
- Add 0.95 g of crotonaldehyde dropwise to the refluxing mixture.
- Continue heating the reaction mixture for one hour.
- Cool the mixture to room temperature.
- Carefully neutralize the reaction mixture with 11 N NaOH solution until a whitish-yellow precipitate forms.
- Collect the precipitate by filtration.
- Recrystallize the crude product from methanol to obtain pure 2-methyl-6-nitroquinoline.

The reported yield for this reaction is 47% without a catalyst and can be increased to 81% with the use of Fe₃O₄@SiO₂ nanoparticles.[3]

Hypothetical Protocol: Amination of 2-Chloro-4-methyl-6-nitroquinoline

The conversion of a chloroquinoline to the corresponding amine is a standard nucleophilic aromatic substitution (S_NAr) reaction.[2] The workflow below illustrates a hypothetical pathway from the synthesized precursor to the final target compound. This protocol is theoretical and would require optimization.



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Caption: Hypothetical workflow for the synthesis of **2-Methyl-6-nitroquinolin-4-amine**.

Potential Biological Activity and Mechanism of Action

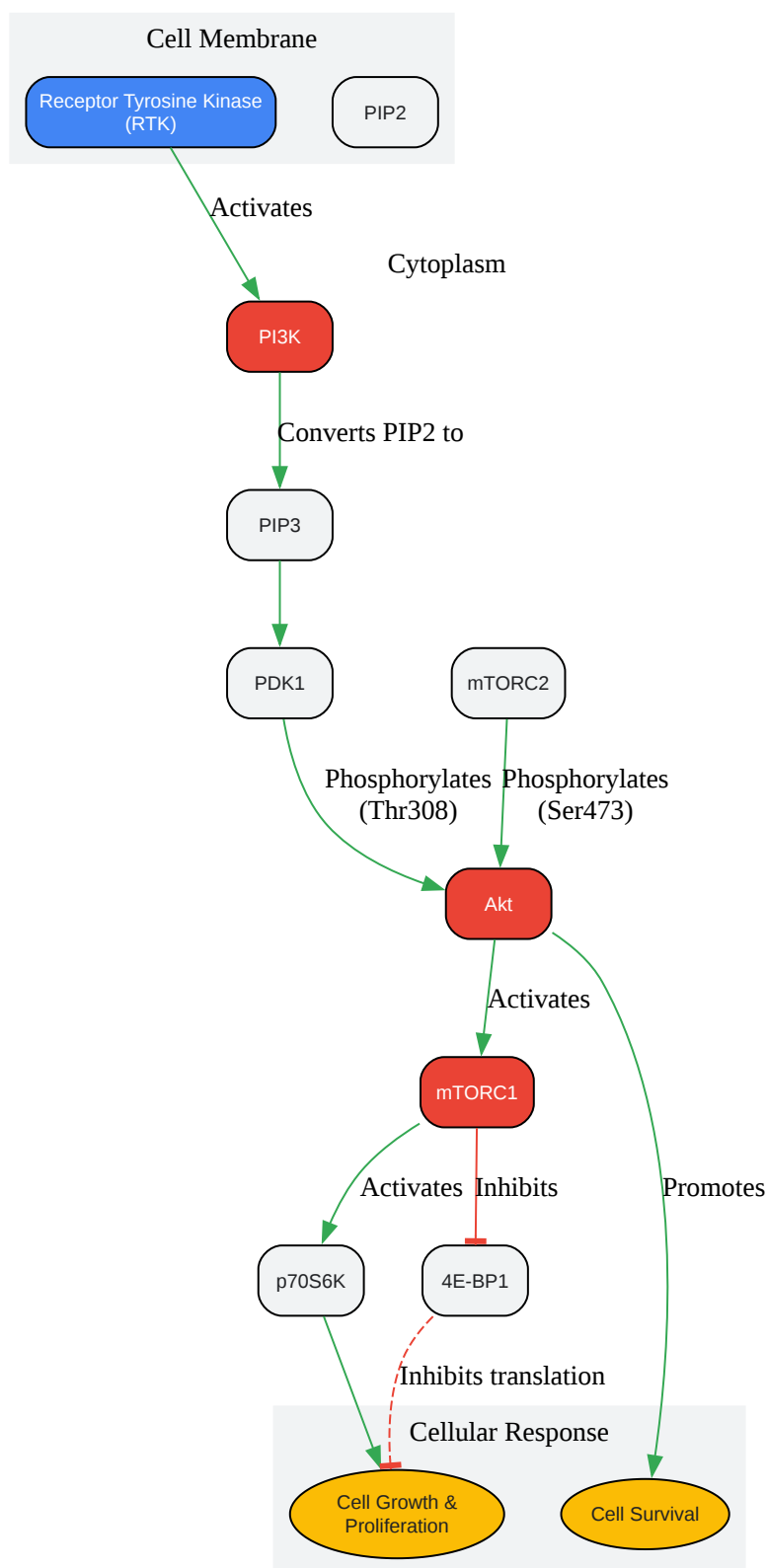
Direct biological data for **2-Methyl-6-nitroquinolin-4-amine** is not available in peer-reviewed literature. However, the quinoline scaffold is a common feature in molecules designed as kinase inhibitors, particularly targeting the PI3K/mTOR pathway, which is frequently dysregulated in cancer.^{[4][5]}

Context: Quinolines as PI3K/mTOR Inhibitors

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism.^{[6][7]} Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Several potent PI3K/mTOR inhibitors are based on quinoline and quinazoline scaffolds.^{[4][8]} These inhibitors typically function by competing with ATP for the binding site in the kinase domain of PI3K and/or mTOR, thereby blocking the downstream signaling cascade that promotes cell growth and survival.

Potential Signaling Pathway

Given the structural similarities to known PI3K/mTOR inhibitors, it is plausible that **2-Methyl-6-nitroquinolin-4-amine** could be investigated for activity against this pathway. The diagram below illustrates the general PI3K/Akt/mTOR signaling cascade that such a compound might inhibit.



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Caption: General overview of the PI3K/Akt/mTOR signaling pathway.

Future Research Directions

The lack of published data on **2-Methyl-6-nitroquinolin-4-amine** presents a clear opportunity for novel research. Key areas for investigation include:

- **Definitive Synthesis and Characterization:** Development and publication of a robust, high-yield synthesis protocol, along with full characterization using modern analytical techniques (NMR, HRMS, X-ray crystallography).
- **Biological Screening:** High-throughput screening against various cancer cell lines and kinase panels (especially PI3K/mTOR) to identify any biological activity.
- **Mechanism of Action Studies:** If activity is confirmed, further studies to elucidate the specific molecular target and mechanism of action would be crucial.
- **Structure-Activity Relationship (SAR) Studies:** Synthesis and evaluation of analogues to understand the contribution of the methyl, nitro, and amine groups to any observed biological activity.

In conclusion, **2-Methyl-6-nitroquinolin-4-amine** is a readily available chemical building block with potential applications in drug discovery, suggested by the activities of related compounds. However, its own biological profile remains to be characterized, representing an open field for medicinal chemistry and chemical biology research.

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